Apo-ipratropium Apo-ipratropium
Brand Name: Vulcanchem
CAS No.: 792131-69-2
VCID: VC17142478
InChI: InChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21?
SMILES:
Molecular Formula: C20H28NO2+
Molecular Weight: 314.4 g/mol

Apo-ipratropium

CAS No.: 792131-69-2

Cat. No.: VC17142478

Molecular Formula: C20H28NO2+

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Apo-ipratropium - 792131-69-2

Specification

CAS No. 792131-69-2
Molecular Formula C20H28NO2+
Molecular Weight 314.4 g/mol
IUPAC Name [(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate
Standard InChI InChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21?
Standard InChI Key APBFGXKTZSOWLK-FUUYNRHESA-N
Isomeric SMILES CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C
Canonical SMILES CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Configuration

Molecular Characterization

Apo-ipratropium (C₂₀H₂₈NO₂⁺) is a cationic bicyclic amine with a molecular weight of 314.4 g/mol . Its IUPAC name, [(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate, reflects its stereospecific nortropane backbone esterified with α-phenylacrylic acid . The compound lacks the bromide counterion present in its pharmacologically active derivative, ipratropium bromide .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number792131-69-2
UNII IdentifierN98X3Q2AY4
Molecular FormulaC₂₀H₂₈NO₂⁺
Exact Mass314.212 g/mol
XLogP34.4

Stereochemical Features

The compound exhibits a rigid bicyclo[3.2.1]octane system with methyl and isopropyl substituents at the N⁺-8 position. Crystallographic data confirm the endo configuration of the ester group at C-3 and syn orientation of the quaternary ammonium center . This spatial arrangement critically influences receptor binding kinetics, as demonstrated in comparative studies of anticholinergic analogs .

Synthesis and Analytical Profiling

Synthetic Pathways

Apo-ipratropium is synthesized via N-alkylation of nortropine with isopropyl bromide, followed by esterification with α-phenylacryloyl chloride. The process yields a racemic mixture requiring chromatographic resolution to isolate the (1R,5S) enantiomer . Regulatory documents highlight its presence as Impurity F (≤0.1%) in ipratropium bromide formulations, necessitating strict control during manufacturing .

Spectroscopic Characterization

  • Mass Spectrometry: ESI+ shows base peak at m/z 314.2 ([M]⁺) .

  • NMR: Characteristic shifts include δ 1.2 (doublet, isopropyl CH₃), δ 5.7 (vinyl protons), and δ 7.3–7.5 (phenyl aromatic protons) .

Pharmacodynamic Properties

Bronchodilator Mechanism

In vivo metabolite tracking reveals apo-ipratropium contributes 15–20% of ipratropium’s peak bronchodilation effect in COPD models . The delayed onset (Tₘₐₓ = 90 min vs. 30 min for β-agonists) but prolonged duration (≥6 hr) mirrors anticholinergics’ kinetic profile .

ParameterLimitBasis
Apo-ipratropium≤0.1% w/wICH Q3A
Genotoxic PotentialNegative (Ames test)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator